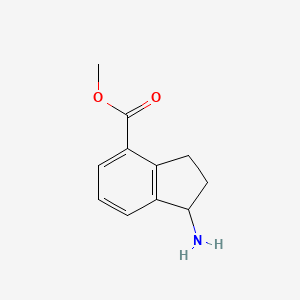

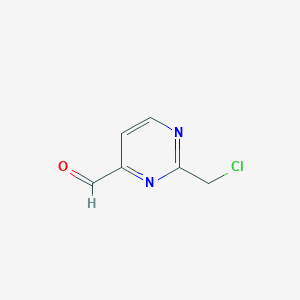

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Overview

Description

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (MADC) is an organic compound that has recently been gaining attention due to its potential applications in scientific research. MADC is a colorless, odorless, crystalline solid that is soluble in water and has a melting point of around 100°C. It is a synthetic derivative of indene and is classified as an amine-based carboxylate. MADC has a variety of applications in scientific research, including being used as a reagent in organic synthesis, an inhibitor of enzymes, and a substrate for biochemical assays.

Scientific Research Applications

Synthesis and Conformational Studies

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate and related compounds have been utilized in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, which limits the side chain's conformational flexibility while keeping the amine and carboxylic acid groups available for further derivatization. This application is critical in understanding peptide structure and function (Horwell et al., 1994), (Horwell et al., 1995).

Enantioselective Synthesis

In another application, the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates was studied using the enzyme Candida antarctica lipase B. This process achieved excellent enantioselectivity, with enantiomers of all 1-amino analogues reacting well, demonstrating the potential of these compounds in enantioselective synthesis (Li et al., 2011).

Synthesis of Diverse Heterocycles

This compound derivatives are used in synthesizing various heterocyclic compounds. For example, the synthesis of 6-oxyindan-1-ones with amino acid fragments, and the preparation of methyl 2-amino-3H-1-benzazepine-4-carboxylates, demonstrate the versatility of these compounds in creating diverse molecular structures for potential applications in drug discovery and material science (Shilin et al., 2018), (Lim et al., 2007).

Crystallographic Analysis

The compound and its derivatives have been studied using single-crystal X-ray diffraction methods. These studies help determine the molecular and crystal structure, which is essential for understanding the compound's properties and interactions (Ramazani et al., 2011).

Corrosion Inhibition Studies

Indanone derivatives, which are structurally related to this compound, have been studied for their anti-corrosive properties on mild steel in acidic solutions. This research highlights the potential use of these compounds in industrial applications as corrosion inhibitors (Saady et al., 2018).

Applications in Organic Synthesis

Additionally, these compounds have been employed in various organic synthesis processes, including the synthesis of spiroheterocycles, pyrazolooxazines, and other complex organic molecules. These applications demonstrate the compounds' utility in organic chemistry and medicinal chemistry research (Silaichev et al., 2012), (Zhulanov et al., 2017).

properties

IUPAC Name |

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNIPXIUYFAARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1395989.png)

![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)

![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)